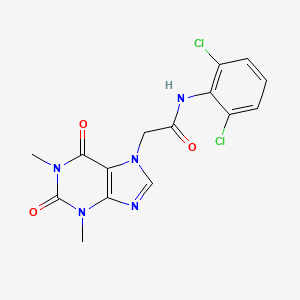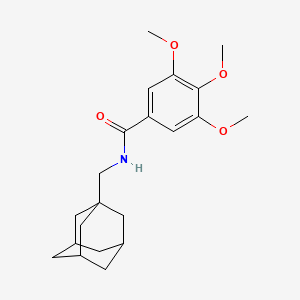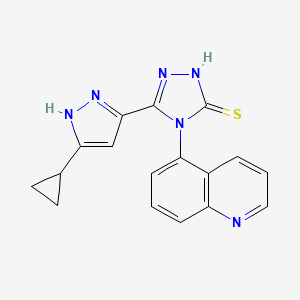![molecular formula C20H22N2O2 B4446216 1-[4-(4-morpholinylmethyl)benzoyl]indoline](/img/structure/B4446216.png)
1-[4-(4-morpholinylmethyl)benzoyl]indoline
描述
1-[4-(4-morpholinylmethyl)benzoyl]indoline, also known as Ro 31-8220, is a synthetic compound that belongs to the benzoylindole class of compounds. It was first synthesized in the 1990s and has since been widely used in scientific research due to its ability to inhibit protein kinase C (PKC) activity. PKC is an enzyme that plays a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis. In
作用机制
1-[4-(4-morpholinylmethyl)benzoyl]indoline 31-8220 inhibits PKC activity by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which are involved in various cellular processes. Inhibition of PKC activity by 1-[4-(4-morpholinylmethyl)benzoyl]indoline 31-8220 has been shown to have therapeutic potential in various diseases, including cancer, diabetes, and cardiovascular diseases.
Biochemical and Physiological Effects
1-[4-(4-morpholinylmethyl)benzoyl]indoline 31-8220 has been shown to have various biochemical and physiological effects in vitro and in vivo. Inhibition of PKC activity by 1-[4-(4-morpholinylmethyl)benzoyl]indoline 31-8220 has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce insulin resistance in diabetes. 1-[4-(4-morpholinylmethyl)benzoyl]indoline 31-8220 has also been shown to have anti-inflammatory effects in various disease models.
实验室实验的优点和局限性
1-[4-(4-morpholinylmethyl)benzoyl]indoline 31-8220 has several advantages for lab experiments. It is a potent and selective inhibitor of PKC activity, making it a valuable tool for studying the role of PKC in cellular processes. 1-[4-(4-morpholinylmethyl)benzoyl]indoline 31-8220 is also relatively easy to synthesize and has a long shelf life. However, 1-[4-(4-morpholinylmethyl)benzoyl]indoline 31-8220 has some limitations for lab experiments. It is not suitable for in vivo experiments due to its poor bioavailability and toxicity. 1-[4-(4-morpholinylmethyl)benzoyl]indoline 31-8220 also has some off-target effects, which may complicate the interpretation of results.
未来方向
1-[4-(4-morpholinylmethyl)benzoyl]indoline 31-8220 has several potential future directions for scientific research. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of 1-[4-(4-morpholinylmethyl)benzoyl]indoline 31-8220. Another area of interest is the identification of PKC substrates and the role of PKC in various cellular processes. 1-[4-(4-morpholinylmethyl)benzoyl]indoline 31-8220 may also have therapeutic potential in various diseases, including cancer, diabetes, and cardiovascular diseases. Further research is needed to explore the potential of 1-[4-(4-morpholinylmethyl)benzoyl]indoline 31-8220 in these areas.
Conclusion
In conclusion, 1-[4-(4-morpholinylmethyl)benzoyl]indoline 31-8220 is a synthetic compound that has been widely used in scientific research as a potent inhibitor of PKC activity. It has several advantages for lab experiments, including its potency and selectivity. 1-[4-(4-morpholinylmethyl)benzoyl]indoline 31-8220 has various biochemical and physiological effects and has therapeutic potential in various diseases. Further research is needed to explore the potential of 1-[4-(4-morpholinylmethyl)benzoyl]indoline 31-8220 in these areas.
科学研究应用
1-[4-(4-morpholinylmethyl)benzoyl]indoline 31-8220 has been widely used in scientific research as a potent inhibitor of PKC activity. PKC is involved in many cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of PKC activity by 1-[4-(4-morpholinylmethyl)benzoyl]indoline 31-8220 has been shown to have therapeutic potential in various diseases, including cancer, diabetes, and cardiovascular diseases. 1-[4-(4-morpholinylmethyl)benzoyl]indoline 31-8220 has also been used as a tool to study the role of PKC in cellular processes and to identify PKC substrates.
属性
IUPAC Name |
2,3-dihydroindol-1-yl-[4-(morpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c23-20(22-10-9-17-3-1-2-4-19(17)22)18-7-5-16(6-8-18)15-21-11-13-24-14-12-21/h1-8H,9-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJOJQARFBQKNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 1-[4-(4-morpholinyl)benzoyl]-4-piperidinecarboxylate](/img/structure/B4446137.png)


![N-(2,3-dimethylphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446149.png)
![2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-methyl-N-phenylacetamide](/img/structure/B4446158.png)
![N-[3-(4-methyl-1-piperidinyl)propyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B4446161.png)

![N-[(3-methyl-2-thienyl)methyl]cyclohexanamine hydrochloride](/img/structure/B4446176.png)
![N-(tert-butyl)-2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4446187.png)
![N-{3-[(3-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4446188.png)
![2-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B4446199.png)
![7-cyclohexyl-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4446206.png)
![N-(2-{[benzyl(methyl)amino]carbonyl}phenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide](/img/structure/B4446208.png)
![ethyl 4-[(5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B4446229.png)